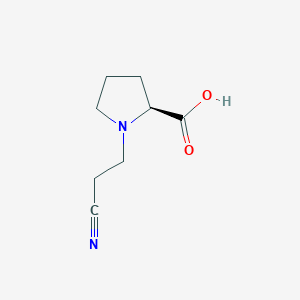

L-Proline, 1-(2-cyanoethyl)-

描述

Historical Context and Evolution of L-Proline in Organocatalysis and Chiral Chemistry

The journey of L-proline as a prominent molecule in chiral chemistry began long before the formal advent of organocatalysis. However, its role was catapulted into the spotlight in the early 1970s with the independent reports from the industrial laboratories of Schering AG and Hoffmann-La Roche. wikipedia.org The Hajos-Parrish-Eder-Sauer-Wiechert reaction, a proline-catalyzed intramolecular aldol (B89426) cyclization, demonstrated the remarkable ability of this simple amino acid to facilitate the formation of complex, stereodefined carbocyclic frameworks. wikipedia.orgmdpi.comcardiff.ac.uknih.gov This discovery was a seminal event, laying the groundwork for the explosion of interest in organocatalysis that would follow decades later. cardiff.ac.uknih.gov

L-proline's effectiveness stems from its unique structural features: a secondary amine integrated into a rigid five-membered ring. mdpi.com This rigidity is crucial for creating a well-defined chiral environment around the catalytic site. The mechanism often involves the formation of an enamine intermediate with a carbonyl compound, which then engages in a stereoselective reaction. wikipedia.org The bifunctional nature of proline, possessing both a nucleophilic secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid), allows it to act as a versatile catalyst in numerous reactions, including aldol condensations, Mannich reactions, and Michael additions. nih.govchemicalbook.com

Significance of N-Substituted Proline Analogues in Enhancing Reactivity and Selectivity

While L-proline itself is a highly effective catalyst, the quest for improved efficiency, broader substrate scope, and higher levels of enantioselectivity led to the development of N-substituted proline analogues. mdpi.com Modification of the proline nitrogen with various functional groups allows for the systematic tuning of the catalyst's properties. For instance, attaching bulky groups can enhance stereoselectivity by creating a more sterically hindered environment, while electron-withdrawing or -donating groups can modulate the nucleophilicity and reactivity of the key enamine intermediate.

The strategic N-alkylation or N-acylation of the proline core has given rise to a vast library of catalysts tailored for specific applications. nih.govgoogle.com These modifications can prevent undesired side reactions, improve solubility in organic solvents, and influence the transition state geometry of the catalyzed reaction, ultimately leading to superior outcomes in terms of yield and stereocontrol. nih.govacs.org The development of these analogues has significantly expanded the utility of proline-based organocatalysis, making it a robust and predictable strategy for asymmetric synthesis. researchgate.netmdpi.com

Overview of the 2-Cyanoethyl Moiety in Pyrrolidine-Based Chemical Structures and its Synthetic Relevance

The 2-cyanoethyl group (-CH₂CH₂CN) is a functional moiety with significant utility in organic synthesis. Its primary role has been as a protecting group, particularly for phosphate (B84403) groups in automated oligonucleotide synthesis. fiveable.melibretexts.orgnih.gov This group is stable under various reaction conditions but can be readily removed via β-elimination using a mild base, a process that releases acrylonitrile (B1666552). libretexts.orgnih.gov

Within the context of pyrrolidine-based structures, the introduction of a 2-cyanoethyl group onto the nitrogen atom, as in the case of L-Proline, 1-(2-cyanoethyl)-, serves several purposes. The cyano group is a potent electron-withdrawing group, which can influence the electronic character of the proline nitrogen. This modification can impact the catalytic activity of the proline scaffold. Furthermore, the nitrile functionality itself is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to further molecular complexity. nih.govorganic-chemistry.org The synthesis of such N-cyanoethylated amines is often achieved through a Michael addition reaction between the amine and acrylonitrile. rsc.orgacs.org

Research Rationale and Academic Imperatives for Comprehensive Investigation of L-Proline, 1-(2-cyanoethyl)-

The comprehensive investigation of L-Proline, 1-(2-cyanoethyl)- is driven by several key academic and synthetic imperatives. This specific compound exists at the intersection of well-established chemical principles: the proven catalytic prowess of the L-proline scaffold and the versatile reactivity of the cyanoethyl group.

The primary rationale for its study is to explore its potential as a novel organocatalyst or a chiral building block. By introducing the electron-withdrawing cyanoethyl group, the catalytic behavior of the proline core in classic transformations like aldol, Mannich, and Michael reactions could be significantly altered compared to the parent amino acid. Researchers are interested in quantifying these effects on reactivity and stereoselectivity.

Furthermore, L-Proline, 1-(2-cyanoethyl)- is a valuable synthetic intermediate. ontosight.ai The presence of three distinct functional domains—the chiral pyrrolidine (B122466) ring, the carboxylic acid, and the terminal nitrile—makes it a highly versatile precursor for the synthesis of more complex, enantiomerically pure molecules, including novel ligands, pharmaceutical scaffolds, and peptidomimetics. The study of its synthesis, likely via the Michael addition of L-proline to acrylonitrile, and its subsequent chemical transformations are crucial for unlocking its full synthetic potential.

Research Findings and Data

The synthesis of N-alkylated proline derivatives is a well-documented area of research. The introduction of the 1-(2-cyanoethyl) group is typically achieved through the aza-Michael addition of L-proline to acrylonitrile.

Table 1: General Conditions for Aza-Michael Addition

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | L-Proline, Acrylonitrile | Proline serves as the nucleophile and acrylonitrile as the Michael acceptor. wikipedia.org |

| Solvent | Protic (e.g., Water, Ethanol) or Aprotic (e.g., DMSO) | Solvent choice can influence reaction rate and side-product formation. |

| Catalyst | Often proceeds without a catalyst; bases or ionic liquids can be used to accelerate the reaction. rsc.org | L-proline's inherent basicity can be sufficient for the reaction to proceed. |

| Temperature | Ambient to moderate heating | Reaction is typically exothermic but may require heat to achieve reasonable rates. |

| Work-up | Solvent evaporation, precipitation, or chromatographic purification. | To isolate the desired N-substituted product from unreacted starting materials. |

The resulting compound, L-Proline, 1-(2-cyanoethyl)-, possesses distinct physicochemical properties that are a direct consequence of its structure.

Table 2: Predicted Physicochemical Properties of L-Proline, 1-(2-cyanoethyl)-

| Property | Predicted Characteristic | Influence of Structural Moiety |

|---|---|---|

| Chirality | Retained (S)-configuration at α-carbon | The synthetic method (Michael addition) does not affect the stereocenter of L-proline. |

| Acidity/Basicity | Zwitterionic character modified. The secondary amine is converted to a tertiary amine, reducing its basicity. The carboxylic acid remains. | The N-substitution eliminates the secondary amine proton, altering the pKa values compared to unsubstituted L-proline. |

| Reactivity | Possesses three reactive sites: carboxylic acid, tertiary amine, and nitrile group. | The electron-withdrawing nature of the cyanoethyl group modulates the nucleophilicity of the nitrogen. |

| Solubility | Likely soluble in polar protic solvents. | The presence of the carboxylate and the polar nitrile group enhances solubility in solvents like water and alcohols. |

Structure

3D Structure

属性

分子式 |

C8H12N2O2 |

|---|---|

分子量 |

168.19 g/mol |

IUPAC 名称 |

(2S)-1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H12N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12)/t7-/m0/s1 |

InChI 键 |

WNTANCZONMQZGC-ZETCQYMHSA-N |

手性 SMILES |

C1C[C@H](N(C1)CCC#N)C(=O)O |

规范 SMILES |

C1CC(N(C1)CCC#N)C(=O)O |

产品来源 |

United States |

Organocatalytic Applications of L Proline, 1 2 Cyanoethyl in Asymmetric Transformations

Asymmetric Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds with high stereocontrol is a cornerstone of modern organic synthesis. L-Proline, 1-(2-cyanoethyl)- has been investigated as a catalyst in several fundamental C-C bond-forming reactions, leveraging the principles of enamine and iminium ion catalysis characteristic of proline-based organocatalysts.

Aldol (B89426) Reactions (Intermolecular and Intramolecular)

The aldol reaction is a powerful method for the formation of β-hydroxy carbonyl compounds. While L-proline itself is a renowned catalyst for asymmetric aldol reactions, specific data on the performance of L-Proline, 1-(2-cyanoethyl)- in this transformation is not extensively documented in the readily available scientific literature. The general mechanism for proline-catalyzed aldol reactions involves the formation of a chiral enamine between the ketone donor and the catalyst, which then reacts with the aldehyde acceptor. The stereochemical outcome is dictated by the facial selectivity of the enamine's attack on the aldehyde, which is influenced by the steric and electronic nature of the proline catalyst. It is hypothesized that the 1-(2-cyanoethyl) substituent would modulate the catalyst's solubility and steric environment, potentially impacting both reactivity and stereoselectivity. However, without specific research findings, a detailed analysis of its efficacy in aldol reactions remains speculative.

Mannich-Type Reactions

The Mannich reaction provides a route to β-amino carbonyl compounds, which are valuable building blocks for the synthesis of nitrogen-containing natural products and pharmaceuticals. Similar to the aldol reaction, the application of L-Proline, 1-(2-cyanoethyl)- as a catalyst for asymmetric Mannich-type reactions is not well-documented with specific experimental data in publicly accessible research. The established mechanism for proline-catalyzed Mannich reactions involves the formation of a chiral enamine from the ketone and the catalyst, which then adds to an imine generated in situ from an aldehyde and an amine. The stereoselectivity is governed by the transition state assembly of the enamine, imine, and catalyst. The electronic and steric influence of the 1-(2-cyanoethyl) group is expected to play a role in the stereochemical control of this reaction, but detailed studies are required to confirm and quantify this effect.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a key reaction for the formation of 1,5-dicarbonyl compounds and related structures. Research into the use of L-proline derivatives has shown their utility in catalyzing the asymmetric Michael addition of ketones and aldehydes to various Michael acceptors, such as nitroolefins and enones.

In a study exploring chiral ionic liquids (CILs) based on L-proline, a series of derivatives were synthesized and tested as catalysts for the asymmetric Michael addition of cyclohexanone (B45756) to trans-β-nitrostyrene. While this study did not specifically isolate L-Proline, 1-(2-cyanoethyl)- as the sole catalyst, it investigated related structures where the proline anion was paired with various organic cations. For instance, high conversions and enantioselectivities (up to 97% ee) were achieved with certain L-proline-based CILs. mdpi.com These findings suggest that modification of the proline structure, including at the nitrogen atom, can lead to highly effective catalysts for this transformation. The general principle involves the formation of a chiral enamine intermediate that adds to the Michael acceptor in a stereocontrolled manner.

Detailed research focusing specifically on L-Proline, 1-(2-cyanoethyl)- as the catalyst is necessary to provide a clear comparison of its performance against other proline derivatives and to fully understand the impact of the cyanoethyl group on the reaction's efficiency and stereoselectivity.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene (B1212753) compound and a carbonyl compound, typically an aldehyde or ketone, to form a new carbon-carbon double bond. L-proline has been demonstrated to be an effective catalyst for this transformation. biomedres.usresearchgate.netresearchgate.net The reaction is believed to proceed through a dual activation mechanism where the basic amine of proline deprotonates the active methylene compound, while the carboxylic acid group activates the carbonyl electrophile.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring. L-proline and its derivatives have been successfully employed as catalysts to promote asymmetric Robinson annulations, leading to the enantioselective synthesis of important carbocyclic frameworks, such as the Wieland-Miescher ketone. nih.govwikipedia.orgresearchgate.net The catalytic cycle typically involves the proline-catalyzed enamine formation, followed by a stereoselective Michael addition and a subsequent intramolecular aldol reaction.

Asymmetric Carbon-Heteroatom Bond Forming Reactions

The formation of stereogenic centers containing a carbon-heteroatom bond is of great importance in the synthesis of chiral drugs and biologically active molecules. Organocatalysis has provided valuable methods for the enantioselective introduction of nitrogen, oxygen, and sulfur atoms into organic molecules.

Despite the broad utility of proline and its derivatives in asymmetric synthesis, there is a notable absence of specific research in the accessible literature detailing the application of L-Proline, 1-(2-cyanoethyl)- as a catalyst for asymmetric carbon-heteroatom bond-forming reactions. General proline-catalyzed methodologies exist for reactions such as α-amination, α-oxygenation, and α-sulfenylation of carbonyl compounds. These reactions typically proceed through the formation of a chiral enamine intermediate which then reacts with an electrophilic heteroatom source. The steric and electronic properties of the 1-(2-cyanoethyl) substituent would likely influence the catalyst's performance in these transformations. However, without dedicated studies, the potential of L-Proline, 1-(2-cyanoethyl)- in this area of asymmetric catalysis remains unexplored.

α-Amination and α-Hydroxylation Reactions

The direct asymmetric α-amination and α-hydroxylation of carbonyl compounds are fundamental reactions for the synthesis of chiral α-amino acids and α-hydroxy carbonyls, which are prevalent motifs in pharmaceuticals and natural products. While L-proline itself is a well-established catalyst for these transformations, the introduction of the N-cyanoethyl group in L-Proline, 1-(2-cyanoethyl)- can modulate the catalyst's activity and selectivity.

In the context of α-amination, L-proline catalyzes the reaction between aldehydes or ketones and azodicarboxylates, leading to the formation of α-hydrazino carbonyl compounds with high enantioselectivity. These products can be subsequently converted to the corresponding α-amino alcohols or N-aminooxazolidinones. The general mechanism involves the formation of a chiral enamine intermediate from the carbonyl compound and the proline catalyst, which then undergoes an enantioselective attack by the electrophilic nitrogen source.

While specific studies detailing the use of L-Proline, 1-(2-cyanoethyl)- in α-amination are not extensively documented in the provided search results, the electronic properties of the cyanoethyl group are expected to influence the nucleophilicity of the proline nitrogen and the stability of the enamine intermediate. The electron-withdrawing nature of the nitrile group could potentially decrease the basicity of the nitrogen atom, affecting the rate of enamine formation.

Similarly, in α-hydroxylation reactions, where an electrophilic oxygen source is used, the stereochemical outcome is dictated by the transition state assembly involving the enamine and the oxidant. The steric bulk and electronic nature of the N-substituent on the proline catalyst play a crucial role in controlling the facial selectivity of the attack on the enamine.

| Aldehyde/Ketone | Reagent | Catalyst | Solvent | Yield (%) | ee (%) |

| Propanal | Dibenzyl azodicarboxylate | L-Proline | CH2Cl2 | 95 | 97 |

| Cyclohexanone | Diethyl azodicarboxylate | L-Proline | Neat | 92 | >99 |

The data in this table is representative of L-proline catalyzed reactions and serves as a benchmark for potential studies with L-Proline, 1-(2-cyanoethyl)-.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition of Azides)

The [3+2] cycloaddition of azides with various partners is a powerful tool for the construction of five-membered nitrogen-containing heterocycles, such as triazoles. L-proline has been shown to catalyze the [3+2] cycloaddition of sodium azide (B81097) to α,β-unsaturated ketones, leading to the formation of triazolyl ketones. The catalytic cycle is believed to involve the formation of an enamine intermediate, which then reacts with the azide.

The role of the N-cyanoethyl group in L-Proline, 1-(2-cyanoethyl)- in this context would be to modulate the electronic properties of the catalyst. The electron-withdrawing nature of the cyano group could influence the stability and reactivity of the key enamine intermediate, potentially affecting the reaction rate and the diastereoselectivity of the cycloaddition. Further research is needed to fully elucidate the impact of this specific substituent on the efficiency and stereochemical outcome of proline-catalyzed cycloaddition reactions.

Multicomponent Reaction Systems (MCRs) Catalyzed by N-Cyanoethyl Proline Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Proline and its derivatives have emerged as powerful catalysts for asymmetric MCRs.

Hantzsch Reaction for Polyhydroquinoline Synthesis

The Hantzsch reaction is a classic MCR used for the synthesis of dihydropyridines, and by extension, polyhydroquinolines. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, often ammonia (B1221849) or an ammonium (B1175870) salt. L-proline has been successfully employed as a catalyst for the Hantzsch synthesis of polyhydroquinolines, offering an environmentally benign and efficient method.

The catalytic role of proline in this reaction is multifaceted, involving the activation of the carbonyl components through enamine and iminium ion formation. The use of a substituted proline derivative like L-Proline, 1-(2-cyanoethyl)- could potentially enhance the catalyst's performance by influencing its solubility in the reaction medium and by altering its electronic properties. The cyanoethyl group might affect the catalyst's interaction with the substrates and intermediates, thereby influencing the reaction rate and the yield of the polyhydroquinoline product.

| Aldehyde | β-Dicarbonyl 1 | β-Dicarbonyl 2 | Nitrogen Source | Catalyst | Yield (%) |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Dimedone | Ammonium acetate | L-Proline | 94 |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Dimedone | Ammonium acetate | L-Proline | 96 |

| 3-Hydroxybenzaldehyde | Ethyl acetoacetate | Dimedone | Ammonium acetate | L-Proline | 90 |

This table presents data from L-proline catalyzed Hantzsch reactions, highlighting the potential for high yields in the synthesis of polyhydroquinolines.

Synthesis of Tetrahydropyridine (B1245486) Derivatives

Tetrahydropyridines are important heterocyclic scaffolds found in numerous biologically active molecules. L-proline has been utilized as an effective organocatalyst for the multicomponent synthesis of highly functionalized tetrahydropyridine derivatives. These reactions often proceed with good to excellent yields under mild conditions.

Influence of the N-Cyanoethyl Substituent on Catalytic Performance and Enantioselectivity

The performance of a proline-based organocatalyst is intricately linked to the nature of the substituent on the nitrogen atom. The N-cyanoethyl group in L-Proline, 1-(2-cyanoethyl)- is expected to exert a significant influence on the catalyst's behavior.

Steric and Electronic Effects on Transition State Geometry

The enantioselectivity of proline-catalyzed reactions is determined by the geometry of the transition state, where the chiral catalyst directs the approach of the reactants. The N-cyanoethyl substituent can influence this geometry through both steric and electronic effects.

Steric Effects: The cyanoethyl group introduces additional steric bulk at the nitrogen atom compared to the parent L-proline. This increased steric hindrance can influence the conformation of the enamine intermediate and the transition state, potentially leading to higher levels of enantioselectivity by creating a more defined and restricted environment for the incoming electrophile. The specific orientation of the cyanoethyl group will be critical in dictating the facial selectivity of the reaction.

Electronic Effects: The cyano group is strongly electron-withdrawing. This electronic effect will decrease the electron density on the nitrogen atom of the proline ring. This has several potential consequences:

Enamine Nucleophilicity: The electron-withdrawing effect can also decrease the nucleophilicity of the resulting enamine, which could affect its reactivity towards the electrophile.

Transition State Stabilization: The electronic nature of the substituent can influence non-covalent interactions within the transition state, such as hydrogen bonding and dipole-dipole interactions, which are crucial for stereochemical control.

Optimization of Catalyst Loading and Reaction Conditions for L-Proline, 1-(2-cyanoethyl)-

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific published research detailing the optimization of catalyst loading and reaction conditions for the compound L-Proline, 1-(2-cyanoethyl)- in organocatalytic asymmetric transformations.

The available body of research extensively covers the use of L-proline and a variety of its other derivatives as organocatalysts. These studies often include detailed investigations into the optimization of reaction parameters such as catalyst loading, solvent effects, temperature, and substrate scope to achieve high yields and enantioselectivities in a wide range of asymmetric reactions, including aldol and Michael additions.

However, specific experimental data and research findings pertaining to the 1-(2-cyanoethyl)- derivative of L-proline are not present in the currently accessible scientific literature. Therefore, it is not possible to provide data tables or a detailed discussion on the optimization of its use as a catalyst.

Further experimental research would be required to determine the optimal conditions for the application of L-Proline, 1-(2-cyanoethyl)- in asymmetric catalysis. Such studies would typically involve screening various catalyst loadings (e.g., from 1 mol% to 30 mol%), a range of solvents with different polarities, and different reaction temperatures to evaluate the impact on reaction rate, yield, and stereoselectivity.

Mechanistic Elucidation of Catalytic Pathways Involving L Proline, 1 2 Cyanoethyl

Enamine and Iminium Catalysis Mechanisms

Like its parent compound, L-Proline, 1-(2-cyanoethyl)- is capable of operating through two primary catalytic modes: enamine and iminium catalysis. These pathways are central to its ability to catalyze a wide array of carbon-carbon bond-forming reactions, such as aldol (B89426), Mannich, and Michael additions. wikipedia.orgresearchgate.net The N-alkylation, however, introduces critical differences from standard L-proline catalysis.

The catalytic cycles for L-Proline, 1-(2-cyanoethyl)- involve the formation of key reactive intermediates that activate carbonyl compounds toward nucleophilic or electrophilic attack.

Enamine Catalysis: In this pathway, the catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate.

Iminium Ion Formation: The tertiary amine of L-Proline, 1-(2-cyanoethyl)- attacks the carbonyl carbon of a donor substrate (e.g., acetone) to form a carbinolamine intermediate.

Dehydration and Enamine Formation: Assisted by the catalyst's own carboxyl group or another proton source, the carbinolamine dehydrates to form a transient iminium ion, which then tautomerizes to the crucial enamine intermediate. This enamine is a potent carbon nucleophile.

Nucleophilic Attack: The enamine attacks an electrophile (e.g., an aldehyde). This step forms the new carbon-carbon bond and generates a new iminium ion intermediate.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium, releasing the final product and regenerating the L-Proline, 1-(2-cyanoethyl)- catalyst, allowing it to re-enter the catalytic cycle. wpmucdn.com

Iminium Catalysis: This mechanism is employed when activating α,β-unsaturated carbonyls for nucleophilic attack.

Iminium Ion Formation: The catalyst's tertiary amine attacks the β-carbon of an α,β-unsaturated aldehyde or ketone (a Michael acceptor). This conjugate addition, followed by proton transfer, leads to the formation of a cationic iminium ion. researchgate.net

Activation and Nucleophilic Attack: The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, activating it for attack by a nucleophile at the β-position.

Enamine Formation and Hydrolysis: After the nucleophilic addition, the resulting intermediate is an enamine, which is then hydrolyzed to release the product and regenerate the catalyst. wikipedia.org

A hallmark of L-proline catalysis is its bifunctionality, where the secondary amine acts as a Lewis base and the carboxylic acid acts as a Brønsted acid. nih.govmdpi.com This cooperative action is crucial for high efficiency and stereoselectivity. In L-Proline, 1-(2-cyanoethyl)-, this dynamic is significantly altered.

Loss of Zwitterionic Character: L-proline exists as a zwitterion, enabling the amine and carboxylic acid groups to act in concert within a single, highly organized transition state. The N-alkylation in L-Proline, 1-(2-cyanoethyl)- prevents the formation of this zwitterion. The catalyst is no longer a secondary amine but a tertiary amine.

Modified Acid-Base Cooperation: While the classic intramolecular hydrogen bonding from the protonated amine is lost, the carboxylic acid group can still function as a Brønsted acid. nih.gov It can activate the electrophile (e.g., an aldehyde) through intermolecular hydrogen bonding and facilitate proton transfers during the catalytic cycle. mdpi.com However, the absence of the N-H proton means that the highly ordered, bifunctional transition states characteristic of L-proline are not formed in the same manner. The catalyst's components must act intermolecularly or through different conformational arrangements. The electron-withdrawing nature of the cyanoethyl group can also influence the pKa of the carboxylic acid, potentially making it a better hydrogen bond donor. mdpi.comarkat-usa.org

Transition State Analysis and Stereochemical Control Models

The stereochemical outcome of reactions catalyzed by proline and its derivatives is determined by the geometry of the transition state during the C-C bond-forming step.

For aldol reactions, the stereoselectivity of L-proline catalysis is often rationalized using a Zimmerman-Traxler-like chair-form transition state. wikipedia.orgrsc.org In this model, the enamine formed from the catalyst and a ketone attacks an aldehyde.

For L-Proline: The transition state is a highly organized six-membered ring where the carboxylate group of proline orients the electrophile via a hydrogen bond. The steric repulsion between the aldehyde's substituent and the proline ring dictates the facial selectivity, with the substituent preferentially occupying a pseudo-equatorial position to minimize 1,3-diaxial interactions. nih.govnih.gov This model successfully predicts the anti-diastereoselectivity and high enantioselectivity observed in many proline-catalyzed aldol reactions. wikipedia.org

For L-Proline, 1-(2-cyanoethyl)-: The fundamental chair-like model is still applicable, but the N-substituent introduces new steric and electronic considerations. acs.org The bulky 2-cyanoethyl group will create a different steric environment compared to the simple N-H of proline. This will influence the puckering of the pyrrolidine (B122466) ring and the preferred orientation of the enamine double bond (syn vs. anti relative to the carboxyl group). nih.gov These changes can alter the relative energies of the competing transition states, potentially affecting both diastereoselectivity and enantioselectivity compared to the parent L-proline. mdpi.com

The ability to access any desired stereoisomer of a product from the same set of starting materials by simply changing the catalyst or conditions is a significant goal in asymmetric synthesis. nih.govacs.org Modification of the catalyst, such as N-alkylation of proline, is a key strategy for achieving such diastereodivergent or enantiodivergent control. researchgate.netacs.org

Catalyst Control: The stereochemical outcome of a reaction can be switched by tuning the catalyst's structure. For instance, using different metal complexes with N,N'-dioxide ligands has been shown to produce different diastereomers in Michael-alkylation reactions. nih.gov Similarly, the introduction of the N-(2-cyanoethyl) group provides a sterically and electronically distinct environment from L-proline. acs.orgnih.gov This modification can change the relative stability of the Zimmerman-Traxler transition states, potentially favoring a syn-product pathway where L-proline would have favored an anti-product, or vice versa. acs.org

Steric and Electronic Effects: The N-(2-cyanoethyl) substituent exerts both steric hindrance and an electron-withdrawing effect. Steric bulk can block one face of the enamine, directing the electrophile to the opposite face. mdpi.com The electron-withdrawing nature of the cyano group can modulate the nucleophilicity of the enamine and the acidity of the carboxylic acid proton, which in turn affects the tightness and geometry of the transition state. arkat-usa.org By carefully balancing these effects, it is possible to steer the reaction toward a different stereochemical pathway than that accessible with unsubstituted L-proline.

Kinetic Isotope Effects and Reaction Rate Determination

Kinetic studies provide invaluable insight into reaction mechanisms, including the identification of rate-determining steps and the nature of transition states.

While specific kinetic isotope effect (KIE) studies for organocatalytic reactions involving L-Proline, 1-(2-cyanoethyl)- are not extensively reported in the literature, the principles can be inferred from general organocatalysis studies. KIE experiments, which involve comparing the reaction rates of substrates containing different isotopes (e.g., ¹H vs. ²H), can help determine whether a specific C-H bond is broken in the rate-determining step of a reaction. Such studies have been instrumental in probing enzymatic transition states and could be applied to elucidate whether enamine formation or the subsequent C-C bond formation is rate-limiting. mdpi.com

The determination of reaction rates for proline-catalyzed reactions is typically achieved by monitoring the change in concentration of reactants or products over time.

Typical Methods for Reaction Rate Determination:

| Method | Description |

|---|---|

| HPLC Analysis | Aliquots are taken from the reaction mixture at various time points, quenched, and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of substrates and products. Chiral HPLC columns can be used to also monitor the enantiomeric excess (ee) over time. |

| NMR Spectroscopy | In situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to continuously monitor the reaction mixture, providing real-time data on the concentrations of reactants, intermediates, and products without disturbing the system. mdpi.com |

Experimental Verification of Proposed Mechanisms (e.g., Trapping Experiments)

The experimental verification of catalytic mechanisms is crucial for confirming theoretical models and understanding the precise roles of catalysts and intermediates. For organocatalysts based on the proline scaffold, the generally accepted mechanism involves the formation of key intermediates, namely iminium ions and enamines, from the reaction of the catalyst's secondary amine with a carbonyl substrate. This pathway is well-documented for the parent compound, L-proline.

However, a detailed review of scientific literature reveals a lack of specific studies focused on the experimental verification of the catalytic mechanism for L-Proline, 1-(2-cyanoethyl)- itself. While this N-substituted derivative is utilized in organic synthesis, dedicated mechanistic investigations, such as the trapping of catalytic intermediates or advanced spectroscopic analysis (e.g., in-situ NMR, ESI-MS) to directly observe the enamine or iminium species derived from this specific catalyst, are not prominently reported.

Although these findings from related N-substituted prolines provide a framework for understanding how L-Proline, 1-(2-cyanoethyl)- likely operates, direct experimental evidence, such as data from trapping experiments specifically designed for this compound, remains to be published. Trapping experiments would typically involve introducing a reagent that rapidly and irreversibly reacts with a proposed intermediate (e.g., the enamine), leading to a stable, characterizable product. The identification of such a trapped product would serve as strong evidence for the existence of the intermediate in the catalytic cycle.

The following table illustrates a hypothetical dataset that could be generated from such trapping experiments, showing the characterization of a trapped enamine intermediate.

Interactive Data Table: Hypothetical Trapping Experiment Data

| Experiment ID | Trapping Agent | Proposed Intermediate | Observed Trapped Product | Yield (%) | Analytical Method |

| TRAP-EXP-01 | Methyl Iodide | Enamine of Propanal | N-cyanoethyl-2-(1-methylpropyl)proline | Data not available | ¹H NMR, ¹³C NMR, HRMS |

| TRAP-EXP-02 | Acrylonitrile (B1666552) | Enamine of Acetone | 4-(1-(2-cyanoethyl)pyrrolidin-2-yl)pentanenitrile | Data not available | GC-MS, IR |

Note: The data in this table is hypothetical and serves as an example of the type of results that would be sought in such an experimental verification study. No such data was found for L-Proline, 1-(2-cyanoethyl)- in the reviewed literature.

Without dedicated studies, the mechanism of L-Proline, 1-(2-cyanoethyl)- is inferred by analogy to L-proline and other derivatives. Future research involving trapping experiments and real-time spectroscopic monitoring would be required to provide direct, empirical validation of its specific catalytic pathway and the influence of the 1-(2-cyanoethyl)- substituent.

Reactivity and Functionalization of the 1 2 Cyanoethyl Substituent in L Proline Derivatives

Reactions Involving the Nitrile Group

The cyano group is a versatile functional group capable of undergoing a variety of chemical transformations. In the context of 1-(2-cyanoethyl)-L-proline, this reactivity allows for the synthesis of a range of proline derivatives with modified side chains.

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. libretexts.orglibretexts.orgscience-revision.co.uk This reaction proceeds through the formation of an amide intermediate, which can be isolated or further hydrolyzed to the corresponding carboxylic acid. masterorganicchemistry.com The choice of reaction conditions, such as the concentration of acid or base and the reaction temperature, can be tuned to favor the formation of either the amide or the carboxylic acid. science-revision.co.ukresearchgate.net For instance, heating a nitrile with an aqueous acidic or basic solution typically leads to the carboxylic acid. libretexts.org Milder conditions or the use of specific reagents can be employed to stop the reaction at the amide stage. researchgate.net

The general mechanism for acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. libretexts.org Subsequent tautomerization and further hydrolysis yield the carboxylic acid. libretexts.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. libretexts.org While specific studies on the hydrolysis of L-Proline, 1-(2-cyanoethyl)- are not extensively detailed in the provided results, the general principles of nitrile hydrolysis are applicable. libretexts.orglibretexts.orgscience-revision.co.ukmasterorganicchemistry.comresearchgate.net

Table 1: General Conditions for Nitrile Hydrolysis

| Product | Reagents and Conditions |

|---|---|

| Carboxylic Acid | Heating with aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH) libretexts.orgscience-revision.co.uk |

The nitrile group of 1-(2-cyanoethyl)-L-proline can be reduced to a primary amine, a valuable transformation for introducing a basic nitrogen-containing functional group. allrounder.ai Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. allrounder.aichemguide.co.uk

The reduction with LiAlH₄ is a powerful method for synthesizing primary amines from nitriles. libretexts.orgchemguide.co.uk The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemguide.co.ukresearchgate.net The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced to the amine. libretexts.org

Catalytic hydrogenation is another effective method, employing hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. allrounder.aichemguide.co.uk This method is often considered "greener" but may require elevated pressures and temperatures. chemguide.co.uk The choice of catalyst and reaction conditions can be crucial, especially when other reducible functional groups are present in the molecule. researchgate.net

Table 2: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent | Typical Conditions |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup chemguide.co.ukresearchgate.net |

The nitrile group in 1-(2-cyanoethyl)-L-proline derivatives can participate in intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. These reactions often involve the generation of a carbanion adjacent to the nitrile group, which can then act as a nucleophile. For example, under basic conditions, intramolecular nitrile anion cyclization can occur. researchgate.net

L-proline and its derivatives have been utilized as organocatalysts in various reactions, including those that form heterocyclic compounds. nih.govrsc.orgscispace.comresearchgate.net In some instances, the nitrile functionality can undergo [3+2] cycloaddition reactions with azides to form tetrazoles, a reaction that can be promoted by L-proline itself. scispace.com While direct examples of L-Proline, 1-(2-cyanoethyl)- undergoing such cyclizations are not explicitly detailed, research on similar systems, such as the cyclization of N-(benzyloxycarbonyl)-4-(2-cyanoethyl)proline methyl ester, demonstrates the potential for forming bicyclic structures. researchgate.net

Reactions Involving the Pyrrolidine (B122466) Ring Nitrogen (N1)

The nitrogen atom of the pyrrolidine ring in L-proline derivatives is a key center of reactivity. The presence of the N-cyanoethyl group can modulate the properties of this nitrogen, influencing its basicity and nucleophilicity.

The N-substituent on a proline ring significantly influences the nucleophilicity and Lewis basicity of the ring nitrogen. nih.gov The electron-withdrawing nature of the cyano group in the 1-(2-cyanoethyl) substituent is expected to decrease the electron density on the pyrrolidine nitrogen. This reduction in electron density generally leads to a decrease in both the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted L-proline or L-proline with electron-donating N-substituents. liverpool.ac.uklibretexts.org

This modulation of reactivity is a crucial consideration in the design of L-proline-based organocatalysts and in planning synthetic routes involving reactions at the N1 position. organic-chemistry.orgchemicalbook.com The decreased nucleophilicity may necessitate harsher reaction conditions or more reactive electrophiles to achieve N-alkylation or other reactions at the ring nitrogen.

L-proline derivatives can be used in the synthesis of more complex heterocyclic structures. One area of interest is the ring expansion and rearrangement of aziridine (B145994) precursors. Aziridines are highly strained three-membered rings containing a nitrogen atom, making them susceptible to ring-opening reactions. arkat-usa.orgorganic-chemistry.org

The nitrogen of an N-substituted proline can be involved in the formation of an aziridinium (B1262131) ylide intermediate, which can then undergo rearrangements. nih.gov For instance, the reaction of an aziridine with a carbene can lead to an aziridinium ylide, which can then undergo a ontosight.aivulcanchem.com-Stevens rearrangement to afford a ring-expanded product. nih.gov While direct studies on L-Proline, 1-(2-cyanoethyl)- in this specific context are limited in the provided results, research on related systems highlights the potential for such transformations. springernature.com Furthermore, oxidation of N-(2-cyanoethyl)-L-prolinate has been shown to yield N-hydroxylamines, which can undergo further reactions like Cope elimination, indicating the diverse reactivity of this scaffold. researchgate.netresearchgate.netthieme-connect.deliverpool.ac.uk

Further Derivatization and Scaffold Modification at Other Positions

While the 1-(2-cyanoethyl) group itself offers a handle for various chemical transformations, the pyrrolidine ring of L-proline presents additional sites for derivatization at the C2, C3, C4, and C5 positions. These modifications are crucial for creating a diverse range of molecular scaffolds, enabling fine-tuning of steric and electronic properties for applications in catalysis, peptide chemistry, and drug discovery. The presence of the 1-(2-cyanoethyl) substituent influences the reactivity and synthetic strategy for these further modifications.

Research into the functionalization of the proline ring is extensive, though studies specifically using the 1-(2-cyanoethyl)-L-proline scaffold as a starting material are not broadly documented for all positions. nih.govsigmaaldrich.com Often, a more synthetically practical approach involves the initial functionalization of the proline ring using a standard N-protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). Following the modification of the ring, this protecting group is removed, and the secondary amine is subsequently cyanoethylated. liverpool.ac.uk This multi-step strategy allows access to a wide array of substituted 1-(2-cyanoethyl)-L-proline derivatives.

Modification at the C5-Position

Direct modification of the 1-(2-cyanoethyl)-L-proline scaffold has been demonstrated at the C5 position. A key derivative is 1-(2-Cyanoethyl)-5-oxo-L-proline , which features a keto group at the C5 carbon of the pyrrolidine ring. ontosight.ai The chemical structure of this compound includes the proline backbone with the cyanoethyl group on the nitrogen and an additional carbonyl function. ontosight.ai This modification makes the compound a valuable synthetic intermediate, as the keto group can participate in various reactions and intermolecular interactions like hydrogen bonding. ontosight.ai The synthesis of such 5-oxo-proline derivatives can be achieved through several routes, often involving the reaction of L-proline or its derivatives with reagents like cyanoacetic acid under specific conditions. ontosight.ai

Modification at the C3 and C4-Positions

Functionalization at the C3 and C4 positions of the proline ring is a common strategy for creating conformationally constrained peptide analogs. nih.govnih.gov Substituents at C4, in particular, are known to influence the puckering of the pyrrolidine ring, which is a critical factor in the structure of peptides and proteins. nih.govnih.gov

A general and effective route to C3- and C4-substituted 1-(2-cyanoethyl)-L-proline derivatives involves:

Initial Ring Functionalization : Starting with a suitably N-protected proline derivative, such as N-Boc- or N-Cbz-4-hydroxy-L-proline. The hydroxyl group at C4 can be oxidized to a ketone, providing an electrophilic center for subsequent alkylation or other modifications at the C3 position. researchgate.net Alternatively, direct substitution reactions can be performed at the C4 position. nih.gov For example, the synthesis of trans-3-substituted prolines can be achieved via a 1,4-addition of organometallic reagents to an N-protected 2,3-dehydroproline ester. nih.gov

Deprotection and N-Cyanoethylation : Once the desired substituent is installed on the pyrrolidine ring, the N-Boc or N-Cbz group is cleaved under standard acidic or hydrogenolysis conditions, respectively. The resulting secondary amine of the substituted proline derivative is then reacted with acrylonitrile (B1666552), typically under basic conditions, to yield the target 1-(2-cyanoethyl) derivative. liverpool.ac.uk

This modular approach allows for the incorporation of a wide variety of functional groups, including alkyl, aryl, and vinyl groups, onto the proline scaffold prior to the introduction of the cyanoethyl moiety.

Modification at the C2-Position

The C2 position of proline, being adjacent to both the nitrogen and the carboxyl group, is another key site for modification. Functionalization at this position can significantly impact the basicity of the pyrrolidine nitrogen. nih.gov The synthesis of C2-substituted derivatives on a 1-(2-cyanoethyl) scaffold would likely follow a similar strategy as for C3 and C4 modifications, wherein an N-protected proline is first derivatized at C2, followed by deprotection and cyanoethylation.

The table below summarizes the strategies for derivatization at various positions on the L-proline ring in the context of synthesizing 1-(2-cyanoethyl)-L-proline derivatives.

| Position of Modification | Type of Reaction / Strategy | Resulting Functional Group | Example Compound/Intermediate |

| C5 | Oxidation | Keto group | 1-(2-Cyanoethyl)-5-oxo-L-proline ontosight.ai |

| C3 | Alkylation/Arylation (via N-protected intermediate) | Alkyl, Aryl, Vinyl groups | trans-3-Substituted-N-Boc-proline esters nih.gov |

| C4 | Oxidation followed by Alkylation (via N-protected intermediate) | Alkyl, Hydroxyl groups | N-Boc-4-oxo-proline researchgate.net |

| C4 | Nucleophilic Substitution (via N-protected intermediate) | tert-Butyl group | N-Boc-trans-4-tert-butyl-L-proline nih.gov |

| C2 | Alkylation/Functionalization (via N-protected intermediate) | Alkyl, Aryl groups | N-Boc-2-substituted-proline nih.gov |

Advanced Spectroscopic Characterization and Structural Analysis of L Proline, 1 2 Cyanoethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like L-Proline, 1-(2-cyanoethyl)- in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides deep insights into the molecule's conformation.

The structural assignment of L-Proline, 1-(2-cyanoethyl)- begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the number of different proton environments and their multiplicities (singlet, doublet, triplet, etc.), which arise from spin-spin coupling with neighboring protons. The ¹³C NMR spectrum indicates the number of unique carbon environments.

For a definitive assignment, 2D NMR experiments are crucial. Techniques such as Correlation Spectroscopy (COSY) identify protons that are coupled to each other (typically on adjacent carbons). A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton signal with the carbon signal to which it is directly attached. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is used to identify longer-range couplings (2-3 bonds) between protons and carbons, which is vital for connecting different fragments of the molecule, such as the cyanoethyl group to the proline ring's nitrogen atom.

Table 1: Predicted NMR Data for L-Proline, 1-(2-cyanoethyl)- (Note: This table is based on typical chemical shift values for similar structures and requires experimental verification.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cα-H | 3.0 - 3.3 | - |

| Cβ-H₂ | 1.8 - 2.1 | - |

| Cγ-H₂ | 1.9 - 2.2 | - |

| Cδ-H₂ | 2.8 - 3.1 | - |

| N-CH₂ | 2.9 - 3.2 | - |

| CH₂-CN | 2.5 - 2.8 | - |

| C=O | - | 175 - 178 |

| Cα | - | 65 - 68 |

| Cβ | - | 29 - 32 |

| Cγ | - | 24 - 27 |

| Cδ | - | 53 - 56 |

| N-CH₂ | - | 45 - 48 |

| CH₂-CN | - | 15 - 18 |

| CN | - | 118 - 121 |

This interactive table is a predictive model. Actual experimental values may vary.

The five-membered pyrrolidine (B122466) ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (UP) and Cγ-exo (DOWN). researchgate.net The substitution at the nitrogen atom, as in L-Proline, 1-(2-cyanoethyl)-, significantly influences this equilibrium. nih.gov The preferred conformation can be determined by analyzing the proton-proton coupling constants (³JHH) and through Nuclear Overhauser Effect (NOE) experiments. The ³J values are related to the dihedral angles between protons via the Karplus equation, providing geometric information about the ring's pucker. NOE data reveals through-space proximity between protons, further defining the molecule's three-dimensional shape. Theoretical DFT calculations are often combined with NMR data to model the energy landscape and predict the most stable conformers. researchgate.net

Gas Chromatography (GC) on a chiral stationary phase is a powerful technique for assessing the enantiomeric purity of proline derivatives. researchgate.net To make the amino acid volatile for GC analysis, it must first be derivatized, typically by esterifying the carboxylic acid group and acylating the secondary amine (though in this case, the amine is already substituted). The use of a chiral column, often based on cyclodextrins or chiral amino acid derivatives, allows for the separation of the L- and D-enantiomers.

The enantiomeric excess (% ee) can be accurately quantified by integrating the peak areas of the two separated enantiomers. An interesting phenomenon that can occur in chiral chromatography is the reversal of the elution order. nih.gov This means that under one set of conditions (e.g., a specific column or derivatizing agent), the L-enantiomer might elute first, while under different conditions, the D-enantiomer elutes first. This can be influenced by the type of chiral stationary phase, the derivatizing agent used, and the analysis temperature. Understanding these factors is critical for developing robust analytical methods for quality control.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the atomic arrangement of a molecule in its solid, crystalline state. This technique is the gold standard for determining the absolute configuration and observing intermolecular interactions.

A single-crystal X-ray diffraction experiment can definitively determine the three-dimensional structure of L-Proline, 1-(2-cyanoethyl)-, confirming its absolute stereochemistry as (S) at the alpha-carbon, which is characteristic of the "L" form of the amino acid. The analysis yields precise bond lengths, bond angles, and torsion angles, providing a static image of the molecule's conformation in the crystal lattice. This solid-state conformation can then be compared with the solution-state preferences determined by NMR spectroscopy.

Vibrational Spectroscopy (IR, VCD) for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) absorption and Vibrational Circular Dichroism (VCD), serves as a powerful, non-destructive tool for elucidating the three-dimensional structure of chiral molecules like L-Proline, 1-(2-cyanoethyl)-. These techniques probe the vibrational modes of a molecule, which are sensitive to its conformation, stereochemistry, and non-covalent interactions with its environment.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. For L-Proline, 1-(2-cyanoethyl)-, the IR spectrum is expected to exhibit characteristic absorption bands for its distinct functional groups. The nitrile (C≡N) stretching vibration typically appears as a sharp, medium-intensity band in the 2260-2240 cm⁻¹ region. The carboxylic acid group gives rise to a strong carbonyl (C=O) stretching band around 1760 cm⁻¹ for the monomeric form and a broad O-H stretching band centered near 3000 cm⁻¹. The pyrrolidine ring and the ethyl bridge contribute to a complex series of C-H stretching bands between 3000 and 2850 cm⁻¹ and a fingerprint region below 1500 cm⁻¹ rich with C-N stretching, C-H bending, and other skeletal vibrations. core.ac.ukunimi.it

VCD, the differential absorption of left and right circularly polarized infrared light, provides an additional layer of structural information. chemrxiv.org As a chiroptical technique, VCD is exclusively sensitive to the molecule's chirality and provides a unique spectral fingerprint for a specific enantiomer. mdpi.com The sign and intensity of VCD signals are highly dependent on the spatial arrangement of atoms, making VCD particularly adept at conformational analysis. For L-Proline, 1-(2-cyanoethyl)-, VCD could distinguish between different puckering conformations of the pyrrolidine ring and the relative orientations (rotamers) of the cyanoethyl and carboxylic acid substituents. Computational modeling, often using Density Functional Theory (DFT), is typically employed alongside experimental VCD to assign spectral features to specific conformations and determine their relative populations in solution. nih.gov Studies on L-proline and its derivatives have demonstrated that VCD spectra, especially in the amide I (or carbonyl) region, are indicative of specific helical or mixed cis-trans conformations. nih.gov

Intermolecular interactions, such as hydrogen bonding, also manifest clearly in vibrational spectra. For L-Proline, 1-(2-cyanoethyl)-, hydrogen bonding involving the carboxylic acid group would cause a significant red-shift (lower frequency) and broadening of both the O-H and C=O stretching bands in the IR spectrum. VCD is also sensitive to such interactions, as solvation or dimerization can alter the conformational equilibrium and thus the observed VCD spectrum. nih.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Structural Information from VCD |

|---|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Broad, Strong | Sensitive to hydrogen bonding and conformation of the carboxyl group. |

| Alkyl (C-H) | Stretching | 3000 - 2850 | Medium-Strong | Provides information on the pyrrolidine ring pucker and side-chain orientation. |

| Nitrile (C≡N) | Stretching | 2260 - 2240 | Medium, Sharp | Sensitive to electronic environment and conformation of the cyanoethyl group. |

| Carboxylic Acid (C=O) | Stretching | 1780 - 1740 | Strong | Strong VCD signals are highly sensitive to the local chiral environment. |

| Pyrrolidine Ring | Skeletal / Bending | 1500 - 900 | Complex, Medium | Fingerprint region provides a holistic conformational signature. |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are indispensable analytical techniques for the characterization of L-Proline, 1-(2-cyanoethyl)-. ESI is a soft ionization technique that allows for the transfer of intact molecules from solution into the gas phase as ions, typically with minimal fragmentation. nih.gov This makes it ideal for accurately determining the molecular weight of the compound. When coupled with a high-resolution mass analyzer (such as an Orbitrap or FT-ICR), HRMS provides a highly accurate mass measurement of the ion, often to within a few parts per million (ppm).

For L-Proline, 1-(2-cyanoethyl)- (C₈H₁₂N₂O₂), HRMS can be used to determine its elemental composition with high confidence. In positive ion mode ESI, the molecule is expected to be observed primarily as the protonated species, [M+H]⁺. The theoretical exact mass of this ion can be calculated and compared to the experimentally measured value to confirm the molecular formula. mdpi.com

Tandem mass spectrometry (MS/MS), often performed within the same instrument, provides detailed structural information through controlled fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The resulting product ions reveal the connectivity of the molecule. Proline-containing compounds are known to exhibit characteristic fragmentation pathways. nih.gov Due to the stability of the pyrrolidine ring and the presence of the tertiary amine, fragmentation often involves specific cleavages of the ring or losses of substituents. nih.gov For L-Proline, 1-(2-cyanoethyl)-, collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic neutral losses, such as the loss of water (H₂O) or formic acid (HCOOH) from the carboxylic acid group. Another plausible fragmentation pathway is the cleavage of the N-CH₂ bond, resulting in the loss of the cyanoethyl group or the formation of a stable pyrrolidinium (B1226570) cation. nih.gov

Furthermore, ESI-MS is a powerful tool for mechanistic studies of chemical reactions. By directly sampling a reaction mixture over time, transient intermediates, such as enzyme-substrate or catalyst-reactant complexes, can be intercepted and characterized. nih.govresearchgate.net For reactions involving L-Proline, 1-(2-cyanoethyl)-, ESI-MS could be employed to detect key intermediates, providing direct evidence for proposed reaction mechanisms. researchgate.net

| Species | Formula | Theoretical m/z (Da) | Plausible Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₃N₂O₂⁺ | 169.0972 | Precursor ion for MS/MS analysis. |

| [M+Na]⁺ | C₈H₁₂N₂O₂Na⁺ | 191.0791 | Sodium adduct, common in ESI. |

| [M+H-H₂O]⁺ | C₈H₁₁N₂O⁺ | 151.0866 | Neutral loss of water from the carboxylic acid. |

| [M+H-HCOOH]⁺ | C₇H₁₁N₂⁺ | 123.0917 | Neutral loss of formic acid. |

| [C₅H₈NO₂]⁺ | C₅H₈NO₂⁺ | 114.0550 | Loss of propionitrile (B127096) (CH₂CH₂CN) via cleavage of the N-C bond. |

| [C₆H₁₀N]⁺ | C₆H₁₀N⁺ | 96.0808 | Loss of the carboxyl group (COOH) and H₂. A characteristic proline iminium ion. |

Computational Chemistry and Theoretical Studies on L Proline, 1 2 Cyanoethyl

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations are fundamental for predicting a wide range of molecular properties.

Geometry Optimization and Electronic Structure Analysis

While no specific studies on the geometry optimization and electronic structure of L-Proline, 1-(2-cyanoethyl)- are available, we can infer the expected approach from research on related proline derivatives. For instance, studies on L-proline methyl ester and N-acetyl-L-proline have utilized DFT to determine their most stable three-dimensional structures and analyze their electronic properties. Such an analysis for L-Proline, 1-(2-cyanoethyl)- would involve calculating the optimized bond lengths, bond angles, and dihedral angles. Furthermore, the electronic structure analysis would provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is crucial for understanding the molecule's reactivity and potential interaction sites.

Exploration of Conformational Landscapes and Energy Minima

The pyrrolidine (B122466) ring of proline is known for its unique conformational rigidity, which can adopt different puckered forms, significantly influencing the structure of peptides. Computational studies on L-proline and its analogs have extensively explored their conformational landscapes to identify the various low-energy conformers and the energy barriers between them. researchgate.net A similar investigation for L-Proline, 1-(2-cyanoethyl)- would be essential to understand how the N-cyanoethyl group influences the puckering of the pyrrolidine ring and the orientation of the carboxylic acid group. Identifying the global energy minimum and other accessible conformers is critical for understanding its behavior in different environments.

Prediction of Spectroscopic Parameters (NMR, IR, VCD)

A significant application of DFT is the prediction of spectroscopic parameters, which can be compared with experimental data to validate the computed structures. For other proline derivatives, DFT calculations have been successfully used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as Infrared (IR) and Vibrational Circular Dichroism (VCD) spectra. A theoretical study on L-Proline, 1-(2-cyanoethyl)- would be expected to generate these spectroscopic signatures, aiding in its experimental characterization and providing a deeper understanding of its vibrational modes and chiral properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a time-resolved view of the dynamic behavior of molecules, offering insights that are complementary to the static picture provided by quantum chemical calculations.

Solution-Phase Conformational Dynamics and Solvent Effects

MD simulations are particularly powerful for studying the behavior of molecules in solution. For L-proline and its derivatives, MD simulations have been used to investigate how the solvent influences their conformational dynamics and the equilibrium between different conformers. researchgate.net A molecular dynamics study of L-Proline, 1-(2-cyanoethyl)- in an explicit solvent, such as water, would reveal the dynamic interplay between the solute and solvent molecules, including the formation and breaking of hydrogen bonds. This would provide a more realistic picture of its structure and behavior in a condensed phase.

Interaction Studies with Environmental Factors or Co-Catalysts

Given that proline and its derivatives are often used as organocatalysts, understanding their interactions with other molecules is of great interest. While there is no specific information on L-Proline, 1-(2-cyanoethyl)- in this context, MD simulations could be employed to study its potential interactions with reactants, transition states, or co-catalysts in a simulated reaction environment. This could provide valuable mechanistic insights and guide the design of new catalytic processes.

Based on the available information, there is currently no specific research data or scholarly literature that directly addresses the computational chemistry and theoretical studies of L-Proline, 1-(2-cyanoethyl)-. Searches for theoretical modeling of its catalytic transition states, reaction pathways, non-covalent interactions, or hydrogen bonding networks have not yielded any relevant scientific articles or detailed findings.

Therefore, it is not possible to provide an article on "" with the requested detailed research findings and data tables for the specified subsections. The scientific community has not published research in these specific areas for this particular compound.

Emerging Research Frontiers and Potential Applications of L Proline, 1 2 Cyanoethyl Analogues

Rational Design of Advanced Organocatalysts with Tunable Chiral Properties

The rational design of organocatalysts is a cornerstone of modern asymmetric synthesis. By systematically modifying the catalyst structure, researchers can fine-tune its steric and electronic properties to achieve optimal reactivity and stereoselectivity. Analogues of L-Proline, 1-(2-cyanoethyl)- are prime candidates for this approach. The cyanoethyl group itself can influence the catalyst's solubility and conformational flexibility. Further modifications to the pyrrolidine (B122466) ring or the carboxylate group can lead to a diverse library of catalysts with tailored chiral properties.

For instance, the introduction of bulky substituents at the 4-position of the proline ring can create a more defined chiral pocket, enhancing enantioselectivity in reactions like aldol (B89426) and Michael additions. mdpi.com The electronic nature of these substituents can also be varied to modulate the catalyst's acidity or basicity, thereby influencing the reaction mechanism and rate. Research has shown that even subtle changes in the catalyst structure can have a profound impact on the stereochemical outcome of a reaction. nih.gov

The development of bifunctional catalysts, where a second catalytic moiety is appended to the L-Proline, 1-(2-cyanoethyl)- scaffold, represents another exciting frontier. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and exceptional levels of stereocontrol. For example, incorporating a hydrogen-bond donor group can enhance the electrophilicity of the substrate, while the proline core activates the nucleophile. frontiersin.org

Table 1: Examples of L-Proline Analogues and their Structural Modifications

| Compound Name | Modification | Potential Impact on Catalytic Properties |

| (2S,4R)-4-Hydroxy-1-(2-cyanoethyl)-L-proline | Introduction of a hydroxyl group | Alters hydrogen-bonding capabilities and solubility. |

| (2S,4S)-4-Fluoro-1-(2-cyanoethyl)-L-proline | Introduction of a fluorine atom | Modifies electronic properties and steric hindrance. |

| 1-(2-Cyanoethyl)-5-oxo-L-proline | Keto group at the 5-position | Can engage in hydrogen bonding and other interactions, making it a valuable intermediate. ontosight.ai |

| Ethyl (5S)-5-cyano-L-prolinate | Cyano and ethyl ester groups | Provides multiple reactive sites for chemical transformation. |

Development of Novel Chiral Building Blocks for Stereoselective Synthesis of Complex Molecules

Beyond their direct application as organocatalysts, L-Proline, 1-(2-cyanoethyl)- analogues serve as valuable chiral building blocks for the synthesis of complex, enantiomerically pure molecules. The inherent chirality of the proline ring, combined with the functionality introduced by the cyanoethyl group and other substituents, makes these compounds versatile starting materials for the construction of a wide range of natural products, pharmaceuticals, and other bioactive compounds.

The stereoselective synthesis of quaternary proline analogues, for example, is a significant challenge in organic chemistry. nih.gov Derivatives of L-Proline, 1-(2-cyanoethyl)- can be utilized to control the stereochemistry at the α-position through diastereoselective alkylation reactions. nih.gov The cyanoethyl group can be further transformed into other functional groups, providing access to a diverse array of substituted pyrrolidines.

These chiral building blocks are particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. For instance, they can be employed in cycloaddition reactions to construct complex polycyclic systems with multiple stereocenters. nih.gov The ability to precisely control the three-dimensional arrangement of atoms is crucial for achieving the desired biological activity.

Table 2: Applications of L-Proline, 1-(2-cyanoethyl)- Analogues as Chiral Building Blocks

| Application | Description | Reference |

| Asymmetric Synthesis of α-Alkylproline Derivatives | Successive chirality transfers using a chiral borane-amine adduct prepared from L-proline. | nih.gov |

| Synthesis of Modified Prolines | Nucleophilic ring opening of spiro β-lactams prepared by [2+2]-cycloaddition of a cyclic ketene (B1206846) with optically active imines. | nih.gov |

| Preparation of Enantiomerically Pure Products | The chiral nature of the compound enables the preparation of enantiomerically pure products, a critical requirement in pharmaceutical development. | |

| Synthesis of Proline-Derived Amino Alcohols | N-Tritylprolinal, prepared from L-proline, shows high diastereoselectivity in its reaction with various nucleophiles. | nih.gov |

Integration into Hybrid Catalytic Systems (e.g., Organo-Transition Metal Catalysis)

The synergy between organocatalysis and transition metal catalysis has given rise to powerful hybrid catalytic systems that can achieve transformations not possible with either method alone. L-Proline, 1-(2-cyanoethyl)- analogues are well-suited for integration into such systems. The proline moiety can act as a chiral ligand, coordinating to a metal center and inducing asymmetry in the catalyzed reaction. nih.gov

In these hybrid systems, the organocatalyst and the transition metal can work in a cooperative or sequential manner. For example, the proline derivative could activate the substrate, which then undergoes a transformation catalyzed by the transition metal complex. Alternatively, the two catalysts could work in concert to control different aspects of the reaction, such as regioselectivity and enantioselectivity.

The development of magnetic nanocatalysts represents a significant advancement in this area. nih.gov By immobilizing a hybrid catalyst onto magnetic nanoparticles, it is possible to easily separate and recycle the catalyst, making the process more sustainable and cost-effective. These materials combine the advantages of homogeneous and heterogeneous catalysis, offering high activity and selectivity along with facile recovery. nih.govresearchgate.net

Exploration of New Reaction Classes and Substrate Scope Expansion

A key area of ongoing research is the exploration of new reaction classes that can be catalyzed by L-Proline, 1-(2-cyanoethyl)- analogues and the expansion of the substrate scope of existing reactions. The unique electronic and steric properties of these catalysts may enable them to catalyze transformations that are challenging for traditional proline-based catalysts.

For example, the development of novel multi-component reactions, where three or more reactants are combined in a single step to form a complex product, is a highly desirable goal in organic synthesis. L-Proline derivatives have shown promise in catalyzing such reactions to produce heterocyclic systems with high enantioselectivity. The cyanoethyl group can play a crucial role in modulating the reactivity and selectivity of these transformations.

Furthermore, researchers are actively investigating the use of these catalysts with a wider range of substrates. This includes expanding the scope of reactions to include less reactive starting materials or substrates with challenging functional groups. google.com The ability to tolerate a broad range of functional groups is essential for the application of these catalysts in the synthesis of complex molecules. researchgate.net

Computational Screening and High-Throughput Experimentation for Catalyst Discovery

The discovery of new and improved catalysts can be accelerated through the use of computational screening and high-throughput experimentation (HTE). These powerful tools allow researchers to rapidly evaluate large libraries of potential catalysts and identify promising candidates for further investigation.

Computational methods, such as density functional theory (DFT) and molecular docking, can be used to predict the performance of a catalyst before it is even synthesized. nih.gov This allows for a more rational and targeted approach to catalyst design, saving time and resources. By modeling the transition states of a reaction, researchers can gain insights into the factors that control stereoselectivity and use this information to design more effective catalysts.

HTE involves the use of automated systems to perform a large number of experiments in parallel. This allows for the rapid screening of different catalysts, solvents, and reaction conditions to identify the optimal parameters for a given transformation. The combination of computational screening and HTE is a powerful strategy for accelerating the discovery and development of new organocatalysts based on L-Proline, 1-(2-cyanoethyl)- analogues.

常见问题

Basic: What are the established synthetic routes for L-Proline, 1-(2-cyanoethyl)-, and how can reaction efficiency be quantified?

Methodological Answer:

The synthesis typically involves modifying L-proline via nucleophilic substitution or alkylation using 3-cyanopropanol derivatives. For example, a three-step protocol (similar to ) might include:

Activation: React L-proline with chloral hydrate in acetonitrile to generate an intermediate.

Alkylation: Introduce the 2-cyanoethyl group using a coupling agent (e.g., DCC or EDC).

Purification: Isolate the product via column chromatography.

Efficiency Metrics: Monitor yield at each step using HPLC and calculate overall atom economy. Validate purity via melting point analysis and ¹H/¹³C NMR .

Advanced: How can enantiomeric purity be optimized during synthesis, and what analytical methods are most reliable for validation?

Methodological Answer:

Enantiomeric purity is critical for biological activity. Strategies include:

- Chiral Catalysts: Use asymmetric catalysis (e.g., proline-based organocatalysts) to minimize racemization.

- Temperature Control: Maintain low temperatures (<0°C) during alkylation to reduce side reactions.

Validation: - Chiral HPLC: Compare retention times with authentic standards (e.g., uses similar methods for proline derivatives).

- Optical Rotation: Measure specific rotation ([α]D) and compare to literature values .

Basic: What spectroscopic techniques are essential for characterizing L-Proline, 1-(2-cyanoethyl)-?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons adjacent to the cyano group (δ 2.5–3.0 ppm for CH₂CN) and confirm the proline backbone.

- FT-IR: Detect the nitrile stretch (~2240 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹).

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., uses HRMS for related compounds) .

Advanced: How should researchers design stability studies to evaluate degradation under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design:

- pH Range: Test pH 2–12 using buffer solutions (e.g., HCl/NaOH).

- Temperature: Incubate samples at 25°C, 40°C, and 60°C.

- Analysis:

- HPLC-UV: Quantify degradation products over time.

- Kinetic Modeling: Calculate rate constants (k) and half-life (t₁/₂) using Arrhenius plots (as per ’s statistical guidelines) .

Basic: How can researchers ensure reproducibility in synthesizing L-Proline, 1-(2-cyanoethyl)-?

Methodological Answer:

- Standardized Protocols: Document reagent stoichiometry, reaction time, and solvent purity.

- Quality Control:

- Use internal standards (e.g., deuterated solvents) in NMR.

- Cross-validate results with independent labs (reproducibility tests in emphasize systematic validation) .

Advanced: What computational methods support mechanistic studies of L-Proline, 1-(2-cyanoethyl)- in catalysis?

Methodological Answer:

- DFT Calculations: Model transition states and energy barriers for alkylation steps using software like Gaussian.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMF).

- Validation: Compare computational results with experimental kinetic data ( highlights empirical hypothesis testing) .

Basic: How to resolve contradictions in spectroscopic data between batches?

Methodological Answer:

- Root-Cause Analysis:

- Check for solvent impurities (e.g., residual water in DMSO).

- Verify instrument calibration (e.g., NMR shimming).

- Statistical Tools: Apply Student’s t-test or ANOVA to assess batch variability ( recommends clear statistical reporting) .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?